molecular formula C20H28N4OS B4067563 1-({[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine

1-({[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine

Cat. No. B4067563
M. Wt: 372.5 g/mol
InChI Key: XCUMCUKGOGFXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine is a useful research compound. Its molecular formula is C20H28N4OS and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-({[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine is 372.19838270 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-({[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-({[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Novel Derivatives : A study by Flefel et al. (2018) focused on the synthesis of novel pyridine and fused pyridine derivatives starting from a base compound similar in complexity to the one . These compounds showed moderate to good binding energies towards a target protein, indicating potential for therapeutic applications. They also exhibited antimicrobial and antioxidant activity, suggesting a wide range of possible biological applications (Flefel et al., 2018).

  • Antiviral Properties : Jones et al. (1988) investigated the synthesis and antiviral properties of compounds related to the triazole family. These efforts highlight the importance of structural modifications in enhancing biological activities, offering insights into how similar modifications might be applied to compounds like the one for antiviral research (Jones et al., 1988).

  • Antitumor Agents : Abdallah et al. (2017) prepared a series of pyrazolylpyridines with notable antitumor activity, showcasing the potential of similar compounds in cancer research. This suggests that modifications incorporating elements of the compound could lead to significant antitumor agents (Abdallah et al., 2017).

Structural and Conformational Studies

  • Conformational Studies : Research by Karczmarzyk and Malinka (2004) on the crystal and molecular structures of compounds similar in complexity provides essential insights into how the structural attributes of such compounds can influence their biological activities. Understanding the conformational preferences can be crucial for designing compounds with desired biological properties (Karczmarzyk & Malinka, 2004).

Chemical Synthesis and Reactivity

  • Heterocyclic Synthesis : Hunnur et al. (2005) demonstrated the use of 1,3-dipolar cycloaddition reactions in the synthesis of heterocyclic compounds, a method that could potentially be applied to synthesize derivatives of the compound , offering pathways to novel structures with unique properties (Hunnur et al., 2005).

properties

IUPAC Name

2-[[4-(3,4-dimethylphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4OS/c1-13-9-10-18(11-14(13)2)24-17(5)21-22-20(24)26-12-19(25)23-15(3)7-6-8-16(23)4/h9-11,15-16H,6-8,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUMCUKGOGFXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)CSC2=NN=C(N2C3=CC(=C(C=C3)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,6-dimethylpiperidin-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-({[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine
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1-({[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine
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1-({[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine
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1-({[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine
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1-({[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine
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1-({[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.